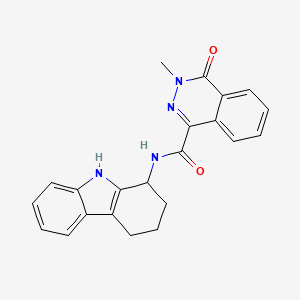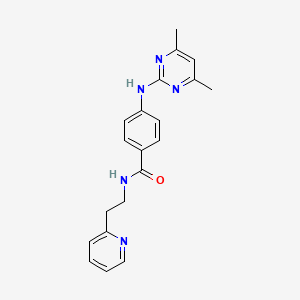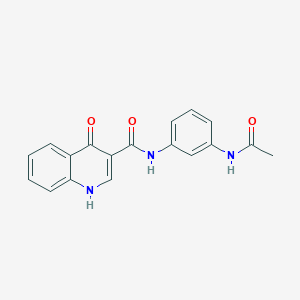![molecular formula C21H20N4O3 B10982135 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B10982135.png)
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features an indole moiety, a phthalazine ring, and a carboxamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the 2-Methoxyethyl Group: This step involves the alkylation of the indole nitrogen with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Synthesis of the Phthalazine Ring: The phthalazine ring is formed through the condensation of phthalic anhydride with hydrazine, followed by cyclization.
Coupling of the Indole and Phthalazine Units: The final step involves the coupling of the indole derivative with the phthalazine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl group in the phthalazine ring using reducing agents such as sodium borohydride.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Conversion of the carbonyl group to a hydroxyl group.
Substitution: Various substituted indole derivatives depending on the substituent used.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful for studying enzyme mechanisms, protein-ligand interactions, and cellular pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and neurological disorders, due to its ability to modulate specific molecular targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the modulation of neurotransmitter release in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
N-[1-(2-methoxyethyl)-1H-indol-3-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide: Similar structure but with a different substitution pattern on the indole ring.
N-[1-(2-ethoxyethyl)-1H-indol-4-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide: Similar structure but with an ethyl group instead of a methyl group on the phthalazine ring.
Uniqueness
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is unique due to its specific combination of functional groups and ring systems. This unique structure allows it to interact with a distinct set of molecular targets, potentially leading to unique biological and chemical properties. Its versatility in undergoing various chemical reactions also makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H20N4O3 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-3-methyl-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C21H20N4O3/c1-24-21(27)15-7-4-3-6-14(15)19(23-24)20(26)22-17-8-5-9-18-16(17)10-11-25(18)12-13-28-2/h3-11H,12-13H2,1-2H3,(H,22,26) |
InChI Key |
CRSIKFOSHGWDGU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=C4C=CN(C4=CC=C3)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}acetamide](/img/structure/B10982052.png)
![1H-indol-2-yl[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B10982053.png)
![N-(3-bromophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-isoleucinamide](/img/structure/B10982056.png)
![N-(2-{1-[2-(naphthalen-2-yloxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B10982057.png)
![6-(2-methoxyphenyl)-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)pyridazin-3(2H)-one](/img/structure/B10982061.png)
![4,7-dimethoxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B10982067.png)
![5-Benzyl-2-{[(5-ethylthiophen-3-yl)carbonyl]amino}thiophene-3-carboxamide](/img/structure/B10982071.png)

![N-[2-(furan-2-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B10982085.png)
![7-(4-Chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10982088.png)

![N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B10982114.png)

![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10982123.png)
